molecular formula C35H25N9O22S6 B1227518 Reactive Red 6 hapten

Reactive Red 6 hapten

Cat. No.: B1227518
M. Wt: 1116.0 g/mol
InChI Key: PJONDRDKCIFXDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Reactive Red 6 hapten involves the coupling of diazonium salts with aromatic amines. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often include acidic environments to facilitate the diazotization and coupling reactions. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various naphthalene derivatives .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reagent addition, resulting in a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Reactive Red 6 hapten undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl, sulfonic acid, and azo groups .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, amines, and sulfonic acid derivatives. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

Reactive Red 6 hapten has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Reactive Red 6 hapten involves its interaction with specific molecular targets, primarily proteins. As a hapten, it binds to carrier proteins, forming hapten-protein conjugates that can elicit an immune response. This interaction is mediated by the formation of covalent bonds between the hapten and amino acid residues in the protein, leading to the activation of immune cells and the production of specific antibodies .

Comparison with Similar Compounds

Similar Compounds

  • Reactive Red 2 hapten
  • Reactive Red 4 hapten
  • Reactive Red 120 hapten

Uniqueness

Reactive Red 6 hapten is unique due to its specific structure, which includes two (5-hydroxy-1,3-disulfo-2-naphthyl)amino groups and a 1,3,5-triazine core. This structure imparts distinct chemical properties, such as high solubility in water and strong binding affinity to proteins, making it particularly useful in immunological studies and industrial applications .

Properties

Molecular Formula

C35H25N9O22S6

Molecular Weight

1116.0 g/mol

IUPAC Name

5-hydroxy-2-[[4-[[5-hydroxy-6-[(2-hydroxy-5-sulfophenyl)diazenyl]-1,7-disulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-6-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1,7-disulfonic acid

InChI

InChI=1S/C35H25N9O22S6/c45-24-7-1-14(67(49,50)51)9-22(24)41-43-28-26(69(55,56)57)11-18-16(30(28)47)3-5-20(32(18)71(61,62)63)38-34-36-13-37-35(40-34)39-21-6-4-17-19(33(21)72(64,65)66)12-27(70(58,59)60)29(31(17)48)44-42-23-10-15(68(52,53)54)2-8-25(23)46/h1-13,45-48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H2,36,37,38,39,40)

InChI Key

PJONDRDKCIFXDA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C=C3C(=C2O)C=CC(=C3S(=O)(=O)O)NC4=NC(=NC=N4)NC5=C(C6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C=C3C(=C2O)C=CC(=C3S(=O)(=O)O)NC4=NC(=NC=N4)NC5=C(C6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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